4-(Piperidin-1-YL)butan-2-amine
CAS No.: 13022-89-4
Cat. No.: VC21271850
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13022-89-4 |
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Molecular Formula | C9H20N2 |
Molecular Weight | 156.27 g/mol |
IUPAC Name | 4-piperidin-1-ylbutan-2-amine |
Standard InChI | InChI=1S/C9H20N2/c1-9(10)5-8-11-6-3-2-4-7-11/h9H,2-8,10H2,1H3 |
Standard InChI Key | CHSYXGNAAHBZSJ-UHFFFAOYSA-N |
SMILES | CC(CCN1CCCCC1)N |
Canonical SMILES | CC(CCN1CCCCC1)N |
Introduction
Structural Characteristics and Nomenclature
Chemical Identity
4-(Piperidin-1-yl)butan-2-amine (IUPAC name: 4-piperidin-1-ylbutan-2-amine) consists of a four-carbon chain (butan-2-amine) with a piperidine moiety attached to the fourth carbon. The compound’s molecular formula is C₉H₂₀N₂, with a molecular weight of 156.27 g/mol. Key structural features include:
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A piperidine ring (six-membered saturated heterocycle with one nitrogen atom).
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A primary amine group at position 2 of the butane chain.
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A tertiary amine linkage between the piperidine and butane chain.
Table 1: Physicochemical Properties of 4-(Piperidin-1-yl)butan-2-amine
Property | Value |
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Molecular Formula | C₉H₂₀N₂ |
Molecular Weight | 156.27 g/mol |
Boiling Point | Not reported (estimated >200°C) |
Solubility | Likely polar aprotic solvents |
LogP (Partition Coefficient) | Predicted ~1.2 (moderate lipophilicity) |
Data for this table are inferred from analogs such as 4-amino-1-(piperidin-1-yl)butan-1-one (PubChem CID 12835722) .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 4-(piperidin-1-yl)butan-2-amine can be extrapolated from routes used for structurally related piperidine derivatives . A plausible pathway involves:
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Alkylation of Piperidine: Reacting piperidine with 1-bromo-2-aminobutane under basic conditions to form the tertiary amine linkage.
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Protection-Deprotection Steps: Use of tert-butoxycarbonyl (Boc) groups to protect the primary amine during synthesis, followed by acidic deprotection .
Key Reaction Steps (Hypothetical Pathway):
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Nucleophilic Substitution:
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Purification: Column chromatography or recrystallization to isolate the product.
Challenges in Synthesis
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Regioselectivity: Ensuring alkylation occurs at the piperidine nitrogen rather than the primary amine.
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Steric Hindrance: The bulky piperidine ring may slow reaction kinetics, necessitating elevated temperatures .
Compound | Target Receptor | pA₂/Ki (nM) | Source |
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1-{4-[4-(7-Phenoxyheptyl)piperidin-1-yl]butyl}guanidine | H₃ | 8.43 | |
2-Phenyl-4-(piperidin-1-yl)butan-2-amine | MAO-B | 45.11 |
Enzyme Inhibition
Piperidine-containing compounds are known cholinesterase and monoamine oxidase (MAO) inhibitors . For instance, MBA236 (a piperidine-indole hybrid) showed dual inhibition of acetylcholinesterase (IC₅₀ = 12 nM) and MAO-B (IC₅₀ = 18 nM) . These findings suggest that 4-(piperidin-1-yl)butan-2-amine may similarly target enzymes involved in neurodegenerative disorders.
Applications in Drug Development
Central Nervous System (CNS) Agents
Piperidine derivatives are pivotal in designing CNS drugs due to their blood-brain barrier permeability. For example:
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ASS234: A piperidine-indole derivative with anti-Alzheimer’s activity .
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Thioperamide: A histamine H₃ antagonist used in obesity research .
Antimicrobial Activity
Certain piperidine analogs, such as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl)-1- -triazol-1-yl-butan-2-ol, exhibit antifungal properties (MIC = 4 µg/mL against Candida albicans) . This highlights the scaffold’s versatility in infectious disease research.
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